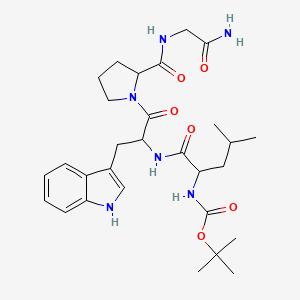
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 is a synthetic peptide composed of five amino acids: leucine, tryptophan, proline, glycine, and an amidated glycine at the C-terminus The term “Boc” refers to the tert-butyloxycarbonyl group, which is used to protect the amino group during peptide synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Each subsequent amino acid is added step-by-step, with the Boc group protecting the amino group of each amino acid to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of peptides with high purity. The final product is typically cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation: The C-terminal glycine can be amidated to form the final peptide structure.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Amidation: The amidation reaction typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
The major product formed from the deprotection reaction is the free amine form of the peptide. Amidation results in the formation of the amidated peptide, which is the final desired product.
Aplicaciones Científicas De Investigación
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 has several scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies to optimize reaction conditions and improve synthesis efficiency.
Biology: The peptide can be used in studies of protein-protein interactions, as it mimics certain protein sequences and can help elucidate binding mechanisms.
Medicine: this compound may be used in drug development research, particularly in the design of peptide-based therapeutics.
Industry: The peptide is used in the development of new materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, influencing various molecular pathways. The Boc group serves as a protective group during synthesis and is removed to reveal the active peptide, which can then interact with its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-OH: Similar to Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 but with a free carboxyl group at the C-terminus instead of an amide.
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-OMe: Similar to this compound but with a methyl ester group at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence and the presence of the Boc-protected amino group. The amidated C-terminus enhances its stability and biological activity compared to similar peptides with free carboxyl or ester groups.
Propiedades
Número CAS |
72186-01-7 |
|---|---|
Fórmula molecular |
C29H42N6O6 |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C29H42N6O6/c1-17(2)13-21(34-28(40)41-29(3,4)5)25(37)33-22(14-18-15-31-20-10-7-6-9-19(18)20)27(39)35-12-8-11-23(35)26(38)32-16-24(30)36/h6-7,9-10,15,17,21-23,31H,8,11-14,16H2,1-5H3,(H2,30,36)(H,32,38)(H,33,37)(H,34,40) |
Clave InChI |
WITKBSIIDALWFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















